Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester
Overview
Description
Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester (also known as 4-bromo-3-methoxy-d3-benzoic acid methyl ester) is a brominated benzoic acid derivative that has been used in a variety of scientific research applications. It is a versatile compound with numerous applications in organic synthesis and in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Structure Analysis
The synthesis of derivatives similar to "Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester" has been explored in various studies, emphasizing their synthesis pathways and structural analysis. For example, Zha Hui-fang (2011) synthesized 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin, highlighting the synthesis process and structural identification through 1H-NMR and IR techniques (Zha Hui-fang, 2011). Similarly, the comparison of crystal structures between methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid by P. A. Suchetan et al. (2016) revealed insights into their two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions, providing a basis for understanding the molecular arrangement of such compounds (P. A. Suchetan et al., 2016).
Chemical Reactivity and Properties
The study of the reactivity and properties of these compounds is crucial for their application in various fields. S. Yadav et al. (2022) conducted a density functional theory (DFT) study on 4-bromo-3-(methoxymethoxy) benzoic acid to determine its structure, molecular parameters, and reactivity descriptors. This research provides valuable insights into the chemical reactivity, predicting how solvation and molecular interactions influence the compound's behavior in different environments (S. Yadav et al., 2022).
Pharmaceutical and Biological Research
While the specific compound "Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester" has not been directly linked to pharmaceutical applications in the provided studies, related research on benzoic acid derivatives showcases their potential in this area. For instance, Maruti S. Satpute et al. (2019) synthesized novel vanillic acid (a relative compound) derivatives and tested them for antibacterial activity, suggesting the broader implications of research on benzoic acid derivatives in developing new chemotherapeutic agents (Maruti S. Satpute et al., 2019).
properties
IUPAC Name |
methyl 4-bromo-3-(trideuteriomethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDKHRGIJWOSN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.